molecular formula C10H12O4 B3291806 1-(4-Hydroxy-2,3-dimethoxyphenyl)ethanone CAS No. 87344-56-7

1-(4-Hydroxy-2,3-dimethoxyphenyl)ethanone

Cat. No.: B3291806
CAS No.: 87344-56-7
M. Wt: 196.2 g/mol
InChI Key: JWOQTVIARKKZNB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Hydroxy-2,3-dimethoxyphenyl)ethanone, also known as acetosyringone, is an organic compound with the molecular formula C10H12O4 and a molecular weight of 196.2 g/mol . This compound is a derivative of acetophenone and is characterized by the presence of hydroxy and methoxy groups on the aromatic ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(4-Hydroxy-2,3-dimethoxyphenyl)ethanone can be synthesized through various methods. One common approach involves the methylation of 4-hydroxyacetophenone using dimethyl sulfate in the presence of a base such as potassium carbonate . The reaction typically occurs under reflux conditions, and the product is purified through recrystallization.

Industrial Production Methods: In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Hydroxy-2,3-dimethoxyphenyl)ethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: The hydroxy and methoxy groups on the aromatic ring can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like bromine or nitric acid can be used for halogenation or nitration reactions, respectively.

Major Products:

    Oxidation: Formation of quinones.

    Reduction: Formation of alcohols.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

1-(4-Hydroxy-2,3-dimethoxyphenyl)ethanone has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(4-Hydroxy-2,3-dimethoxyphenyl)ethanone involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

1-(4-Hydroxy-2,3-dimethoxyphenyl)ethanone can be compared with other similar compounds such as:

    1-(4-Hydroxy-3,5-dimethoxyphenyl)ethanone:

    1-(2-Hydroxy-4-methoxyphenyl)ethanone:

Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity compared to its analogs.

Properties

IUPAC Name

1-(4-hydroxy-2,3-dimethoxyphenyl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O4/c1-6(11)7-4-5-8(12)10(14-3)9(7)13-2/h4-5,12H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWOQTVIARKKZNB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(C(=C(C=C1)O)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(4-Hydroxy-2,3-dimethoxyphenyl)ethanone
Reactant of Route 2
Reactant of Route 2
1-(4-Hydroxy-2,3-dimethoxyphenyl)ethanone
Reactant of Route 3
Reactant of Route 3
1-(4-Hydroxy-2,3-dimethoxyphenyl)ethanone
Reactant of Route 4
Reactant of Route 4
1-(4-Hydroxy-2,3-dimethoxyphenyl)ethanone
Reactant of Route 5
Reactant of Route 5
1-(4-Hydroxy-2,3-dimethoxyphenyl)ethanone
Reactant of Route 6
Reactant of Route 6
1-(4-Hydroxy-2,3-dimethoxyphenyl)ethanone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.